

Application Notes: Derivatization of 2-Bromo-5-phenylthiazole for Biological Screening

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Compound of Interest

Compound Name: **2-Bromo-5-phenylthiazole**

Cat. No.: **B144467**

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Audience: Researchers, scientists, and drug development professionals.

Introduction The **2-bromo-5-phenylthiazole** scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of novel bioactive compounds. The presence of a bromine atom at the 2-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the rapid generation of compound libraries for biological screening.^[1] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, and kinase inhibitory effects, making it a focal point in drug discovery programs.^{[2][3][4][5][6]}

These application notes provide detailed protocols for the derivatization of **2-bromo-5-phenylthiazole** via common cross-coupling reactions and subsequent biological evaluation.

Synthetic Strategies and Experimental Protocols

The functionalization of the C2 position of the 5-phenylthiazole ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.



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General workflow for derivatization and screening.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 2-aryl-5-phenylthiazoles by coupling **2-bromo-5-phenylthiazole** with various arylboronic acids.^{[7][8][9][10]}

Materials:

- **2-Bromo-5-phenylthiazole**
- Arylboronic acid (1.2 - 1.5 equivalents)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
- Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
- Anhydrous solvent (e.g., 1,4-dioxane/water mixture, Toluene, DMF)
- Schlenk flask or microwave vial
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a Schlenk flask, add **2-bromo-5-phenylthiazole** (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
- Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
- Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
- Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 10 mL) via syringe.
- Heat the reaction mixture with stirring at 80-100 °C for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Upon completion, cool the mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-phenylthiazole derivative.

Protocol 2: Sonogashira Coupling

This protocol outlines the synthesis of 2-alkynyl-5-phenylthiazole derivatives by coupling with terminal alkynes.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- **2-Bromo-5-phenylthiazole**
- Terminal alkyne (1.2 - 1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 2-5 mol%)
- Copper(I) iodide (CuI , 1-3 mol%)
- Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
- Anhydrous solvent (e.g., THF, Toluene)
- Schlenk flask

Procedure:

- To a Schlenk flask, add **2-bromo-5-phenylthiazole** (1.0 mmol), the palladium catalyst (0.02 mmol), and copper(I) iodide (0.01 mmol).
- Evacuate and backfill the flask with an inert gas.
- Add the anhydrous solvent (10 mL) and the amine base (e.g., TEA, 3.0 mmol).
- Add the terminal alkyne (1.2 mmol) dropwise via syringe.
- Stir the reaction mixture at room temperature to 60 °C for 4-12 hours, monitoring by TLC.

- After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
- Purify the residue by column chromatography to obtain the 2-alkynyl-5-phenylthiazole product.

Protocol 3: Buchwald-Hartwig Amination

This protocol details the synthesis of 2-amino-5-phenylthiazole derivatives via C-N bond formation.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- **2-Bromo-5-phenylthiazole**
- Primary or secondary amine (1.1 - 1.3 equivalents)
- Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
- Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
- Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), K₃PO₄, 2.0 equivalents)
- Anhydrous, non-protic solvent (e.g., Toluene, Dioxane)
- Schlenk tube

Procedure:

- In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.01 mmol), ligand (0.02 mmol), and base (2.0 mmol) to a Schlenk tube.
- Add **2-bromo-5-phenylthiazole** (1.0 mmol).
- Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent (8 mL).

- Add the amine coupling partner (1.2 mmol) via syringe.
- Heat the mixture with stirring in a preheated oil bath at 90-110 °C for 12-24 hours. Monitor progress by TLC or LC-MS.
- Cool the mixture to room temperature and quench carefully with saturated aqueous NH₄Cl.
- Extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
- Purify the crude product by column chromatography to isolate the 2-amino-5-phenylthiazole derivative.

Biological Screening Protocols

Protocol 4: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the antiproliferative activity of the synthesized derivatives against cancer cell lines.[\[17\]](#)

Materials:

- Cancer cell lines (e.g., MCF-7, A549, HT29)
- Complete growth medium (e.g., DMEM with 10% FBS)
- 96-well microtiter plates
- Synthesized compounds (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
- Microplate reader

Procedure:

- Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.
- Prepare serial dilutions of the test compounds in the growth medium. The final DMSO concentration should be <0.5%.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (DMSO) and untreated control.
- Incubate the plate for 48-72 hours.
- Add 20 µL of MTT solution to each well and incubate for another 4 hours.
- Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
- Shake the plate gently for 15 minutes.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Biological Activity of Derivatives

The biological activities of various 2-substituted-5-phenylthiazole derivatives are summarized below.

Table 1: Anticancer Activity of 5-Phenylthiazole Derivatives

Compound ID / Substituent at C2	Cell Line	Assay	IC ₅₀ (μM)	Reference
N-Phenyl-2-p-tolylthiazole-4-carboxamide analog (4c)	SKNMC (neuroblastoma a)	MTT	-	[2]
2-Amino-4-phenylthiazole analog (10)	HT29 (colon)	Antiproliferative	2.01	[18]
2-Amino-thiazole-5-carboxylic acid phenylamide analog (21)	K563 (leukemia)	Antiproliferative	16.3	[18]
Naphthalene-azine-thiazole hybrid (6a)	OVCAR-4 (ovarian)	Cytotoxicity	1.57	[19]
Phenothiazine-based thiazole (3d)	HT29 (colon)	MTT	-	[17]
Phenothiazine-based thiazole (3g)	MCF-7 (breast)	MTT	-	[17]

| Bis-thiazole derivative | T47D (breast) | Cytotoxicity | - | [20] |

Table 2: Antimicrobial Activity of 5-Phenylthiazole Derivatives

Compound	Class / Substituent	Microorganism	Assay	MIC (µg/mL)	Reference
Phenylthiazole derivatives (6a, 6b)		Candida spp.	Broth microdilution	250	[21]
Phenylthiazole derivatives		Staphylococcus aureus	Broth microdilution	125	[21]
Phenylthiazole with alkynyl side chain (35c)		MRSA	Broth microdilution	<0.5	[22]
Phenylthiazole acylhydrazone (E26)		Magnaporthe oryzae	Antifungal	1.29 (EC ₅₀)	[23]

| Phenylthiazole acylhydrazone (E17) | Magnaporthe oryzae | Antifungal | 1.45 (EC₅₀) | [23] |

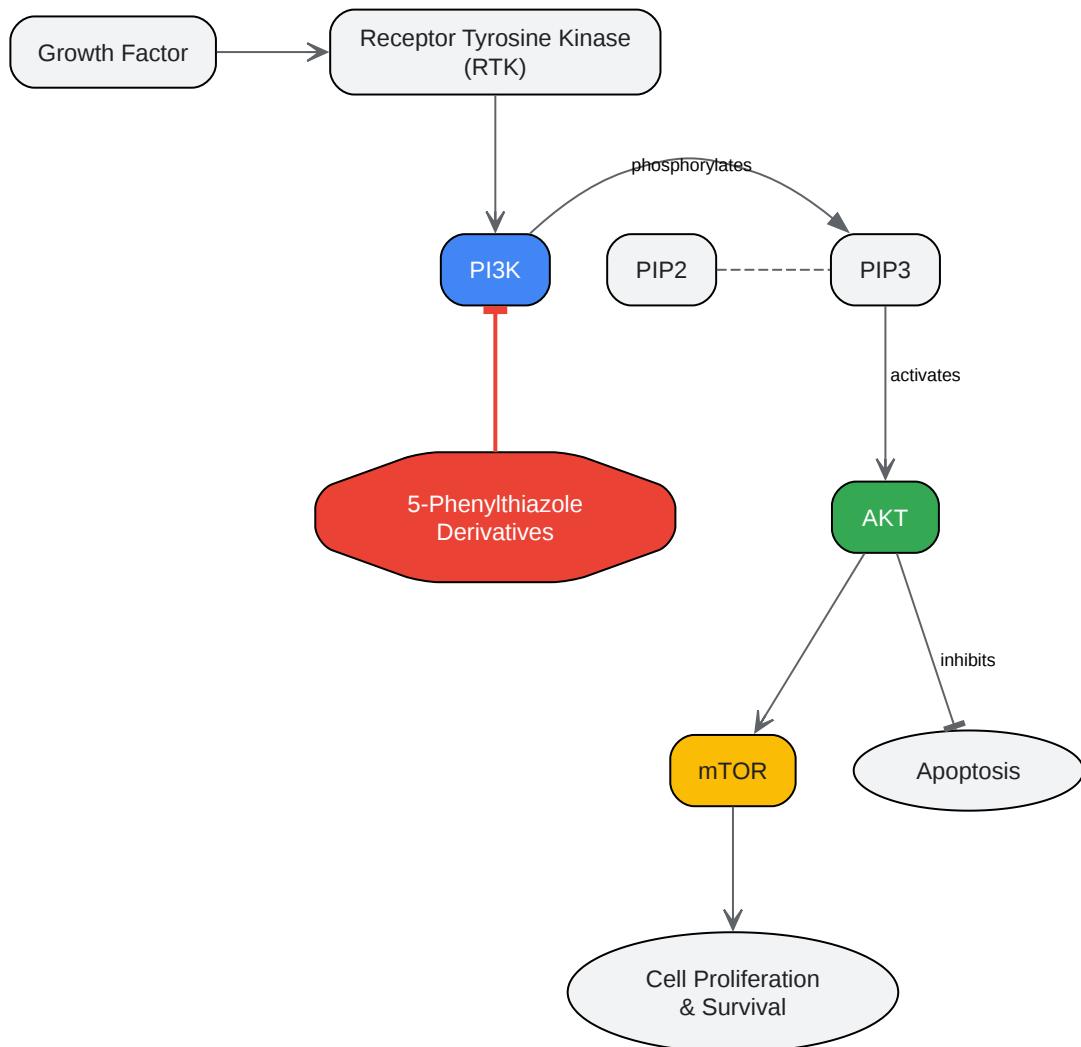
Table 3: Kinase Inhibitory Activity of 5-Phenylthiazole Derivatives

Compound ID /		Target Kinase	Assay	IC ₅₀	Reference
Substituent at	C2				
5-	Phenylthiazol-2-amine derivative (16)	PI4KIII β	Kinase Assay	-	[4]
5-Phenylthiazol-2-amine derivative (43)	PI4KIII β	Kinase Assay	-	[4]	
4-Phenyl-5-pyridyl-1,3-thiazole analog (10b)	p38 MAP kinase	Kinase Assay	-	[6]	
Naphthalene-azine-thiazole hybrid (6a)	PI3K α	Kinase Assay	0.225 μ M	[19]	

| Phenyl sulfonyl-containing thiazole (40) | B-RAFV600E | Kinase Assay | 23.1 nM | [24] |

Mechanism of Action & Signaling Pathways

Several 5-phenylthiazole derivatives exert their anticancer effects by inhibiting key protein kinases involved in cell proliferation and survival.[24] A prominent target is the PI3K/AKT signaling pathway, which is frequently dysregulated in human cancers. Inhibition of kinases within this pathway, such as PI3K α or the related PI4KIII β , can block downstream signaling, leading to cell cycle arrest and apoptosis.[4][19]



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Inhibition of the PI3K/AKT signaling pathway.

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